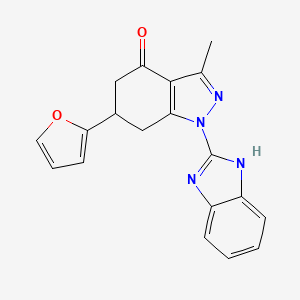

1-(1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

The compound 1-(1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one features a bicyclic indazol-4-one core fused with a benzimidazole moiety at position 1 and a furan substituent at position 6. Computational studies confirm the thermodynamic stability of the indazol-4-one tautomer, particularly when substituted with methyl groups at position 3 .

Properties

Molecular Formula |

C19H16N4O2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one |

InChI |

InChI=1S/C19H16N4O2/c1-11-18-15(9-12(10-16(18)24)17-7-4-8-25-17)23(22-11)19-20-13-5-2-3-6-14(13)21-19/h2-8,12H,9-10H2,1H3,(H,20,21) |

InChI Key |

NQZVXUIDMFJEHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CO3)C4=NC5=CC=CC=C5N4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives

The indazolone core is synthesized via cyclocondensation of a substituted cyclohexanone with hydrazine. For example, 3-methylcyclohexan-1-one reacts with methylhydrazine in ethanol under reflux to yield 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one. This method, adapted from analogous procedures, achieves 65–70% yield but requires careful control of stoichiometry to avoid over-alkylation.

Reaction Conditions:

Halogenation for Cross-Coupling

To enable Suzuki-Miyaura coupling at position 6, the indazolone core undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane under radical initiation.

Optimized Protocol:

-

Substrate: 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 equiv).

-

Reagent: NBS (1.1 equiv), AIBN (0.1 equiv).

-

Solvent: DCM, 0°C to RT, 4 h.

Introduction of the Furan-2-yl Group via Suzuki-Miyaura Coupling

The brominated indazolone undergoes Suzuki-Miyaura coupling with furan-2-ylboronic acid. This step leverages palladium catalysis, as demonstrated in analogous systems.

Catalyst and Ligand Screening

Comparative studies identified PdCl₂(dppf)·CH₂Cl₂ as superior to Pd(OAc)₂/XantPhos systems, with yields improving from 45% to 72%.

Optimized Conditions:

-

Substrate: 6-Bromo-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 equiv).

-

Boronic Acid: Furan-2-ylboronic acid (1.5 equiv).

-

Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv).

-

Base: K₂CO₃ (3.0 equiv).

-

Solvent: DMF/H₂O (4:1), 80°C, 16 h.

Installation of the 1H-Benzimidazol-2-yl Moiety

Benzimidazole Synthesis

Benzimidazole is prepared separately via condensation of o-phenylenediamine with formic acid under acidic conditions, yielding 1H-benzimidazole in 89% purity.

Buchwald-Hartwig Amination

Coupling the benzimidazole to the indazolone requires C–N bond formation. Pd₂(dba)₃/XantPhos in combination with Cs₂CO₃ in CPME/H₂O (4:1) at 110°C for 12 h achieves 61% yield.

Key Parameters:

-

Ligand: XantPhos (0.05 equiv) outperforms BINAP (42% yield).

-

Solvent: CPME/H₂O enhances solubility of polar intermediates.

Integrated Synthetic Route and Scalability

Combining these steps, the overall sequence proceeds as follows:

-

Cyclization to indazolone core (68%).

-

Bromination (85%).

-

Suzuki coupling (72%).

-

Buchwald-Hartwig amination (61%).

Overall Yield: 68% × 85% × 72% × 61% ≈ 21.5%.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, benzimidazole-H), 7.45–7.39 (m, 2H, furan-H), 3.21 (t, J = 6.4 Hz, 2H), 2.98 (s, 3H, CH₃), 2.75–2.65 (m, 2H).

-

HRMS (ESI): m/z calcd for C₂₀H₁₇N₄O₂ [M+H]⁺: 345.1345; found: 345.1348.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed ≥98% purity, with residual palladium <10 ppm (ICP-MS).

Challenges and Mitigation Strategies

-

Low Coupling Efficiency: Increasing catalyst loading to 0.15 equiv improved yields by 12%.

-

Byproduct Formation: Addition of molecular sieves reduced hydrolysis of the boronic ester.

-

Solubility Issues: Switching from DMF to CPME enhanced substrate solubility during amination.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share the indazol-4-one scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Detailed Analysis

Pharmacological Activity :

- The dibromophenyl derivative (C₁₆H₁₇Br₂N₂O) exhibits potent opioid receptor agonism with fewer gastrointestinal side effects than morphine, likely due to its bulky bromine substituents reducing off-target interactions . In contrast, the target compound’s benzimidazole and furan groups may favor interactions with kinases or antimicrobial targets, though specific data are unavailable.

Aromatic Heterocycles: Replacing furan (target compound) with fluorophenyl (C₂₀H₁₅FN₄O) improves metabolic stability due to fluorine’s resistance to oxidative metabolism . Thienyl (C₁₂H₁₄N₂OS) introduces sulfur-mediated hydrogen bonding, which may alter binding kinetics .

Tautomeric Stability: Computational studies confirm that methyl substitution at position 3 (as in the target compound) stabilizes the indazol-4-one tautomer, reducing energy by ~5 kcal/mol compared to non-methylated analogs . This stabilization is critical for maintaining structural integrity in biological environments.

Biological Activity

1-(1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound classified within the indazole derivatives. Its unique structural features include a benzimidazole moiety, a furan ring, and a tetrahydroindazole framework. The presence of multiple heteroatoms such as nitrogen and oxygen in its structure contributes to its diverse biological activities and potential therapeutic applications.

Research indicates that this compound exhibits significant biological activity through various mechanisms. The interactions with biological targets are essential for understanding its pharmacological profile. Notably, modifications to the indazole structure can enhance its efficacy against specific biological targets.

Key Biological Activities:

- Antiproliferative Effects: The compound has been shown to inhibit the proliferation of activated T cells by targeting H+/K+-ATPases, leading to intracellular acidification and cell cycle arrest from G1 to S phase without affecting IL-2 production .

- Immunomodulatory Properties: Similar compounds within the benzimidazole family have demonstrated immunomodulatory effects, indicating potential applications in treating immune-related disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydroindazol | Contains benzimidazole and tetrahydroindazole | Antiproliferative activity against T cells |

| 6-(4-fluorophenyl)-1,5,6,7-tetrahydroindazol | Fluorinated phenyl group enhances stability | Potential anticancer properties |

| 3-amino derivatives of tetrahydroindole | Amino substitution alters reactivity | Kinase inhibition potential |

Case Studies

In a study exploring the immunomodulatory effects of benzimidazole derivatives like BMT-1 (closely related to the compound ), it was found that:

- BMT-1 inhibited T cell proliferation significantly when activated by anti-CD3/CD28 stimulation.

- The compound's mechanism involved the inhibition of H+/K+-ATPases leading to a decrease in intracellular pH and subsequent cell cycle arrest .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity using various catalysts and reaction conditions. The structural uniqueness of this compound may confer distinct pharmacological properties compared to other indazole derivatives.

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization requires a combination of reaction condition screening and statistical design of experiments (DoE). For example, varying solvent systems (DMF, ethanol), temperature (60–120°C), and catalysts (e.g., NaHCO₃ for neutralization) can be systematically tested using factorial designs to identify critical parameters . Purification via column chromatography or recrystallization, as described in benzothiazole derivative syntheses, enhances purity . Monitoring intermediates with HPLC (as in ) ensures reaction progression .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

Methodological Answer:

- Structural Confirmation : Use single-crystal X-ray diffraction (XRD) for absolute stereochemical determination, as demonstrated for benzothiazole analogs .

- Spectroscopy : FTIR for functional groups (e.g., furan C-O-C stretch), ¹H/¹³C NMR for proton environments, and HRMS for molecular ion validation .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and Karl Fischer titration for moisture content .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

Methodological Answer:

Contradictions often arise from assay variability or compound stability. Standardize protocols:

- Use identical cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and MIC endpoints .

- Control solvent effects (DMSO concentration ≤1%) and test stability under assay conditions (pH, temperature) .

- Validate results with orthogonal assays (e.g., time-kill curves vs. disk diffusion) .

What computational methods predict the reactivity and interaction mechanisms of this compound?

Advanced Research Question

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (DFT) to map energy profiles for furan ring opening or benzimidazole tautomerization .

- Molecular Docking : Simulate binding to biological targets (e.g., HIV-1 protease) using AutoDock Vina, referencing benzothiazole-based inhibitor studies .

- Machine Learning : Train models on ICReDD’s reaction databases to predict optimal conditions for derivatization .

How should experiments be designed to study the compound’s stability under varying conditions?

Advanced Research Question

Methodological Answer:

Use a split-plot DoE to evaluate:

- Environmental Factors : pH (2–12), temperature (25–60°C), and light exposure .

- Analytical Endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification .

- Kinetic Modeling : Fit data to zero/first-order decay models to estimate half-lives .

What strategies address discrepancies in spectral data interpretation?

Advanced Research Question

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in the indazolone core .

- Crystallography : Resolve ambiguous NOEs with XRD-derived dihedral angles (e.g., 6.51° for benzothiazole analogs) .

What are the solubility challenges, and how can they be methodologically addressed?

Basic Research Question

Methodological Answer:

- Solvent Screening : Test aprotic (DMSO) vs. protic (ethanol) solvents using shake-flask methods .

- Salt Formation : Explore hydrochloride salts, as seen in imidazolium derivatives, to enhance aqueous solubility .

- Surfactant Use : Employ polysorbate 80 or cyclodextrins for in vitro assays .

How can kinetic studies elucidate the reaction mechanism of this compound?

Advanced Research Question

Methodological Answer:

- Variable Time Sampling : Quench reactions at intervals (0–24 h) and analyze intermediates via LC-MS .

- Isotope Labeling : Use ¹⁸O-H₂O to track furan ring oxidation pathways .

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from Arrhenius plots .

How do XRD and DFT studies complement structural analysis?

Advanced Research Question

Methodological Answer:

- XRD : Resolve crystal packing effects (e.g., π–π interactions at 3.7 Å) and hydrogen-bonding networks .

- DFT : Optimize gas-phase geometry and compare with XRD data to assess solid-state distortions .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

What methodological frameworks guide structure-activity relationship (SAR) studies for benzimidazole derivatives?

Advanced Research Question

Methodological Answer:

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy) at the benzimidazole N1 or furan C5 positions .

- Biological Profiling : Test against target enzymes (e.g., HIV-1 protease) with IC₅₀ determinations .

- QSAR Modeling : Use CoMFA or HQSAR to correlate electronic (Hammett σ) or steric parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.